

Ro 04-5595 toxicity and potential side effects in vivo

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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B1219381

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Technical Support Center: Ro 04-5595

This technical support center provides guidance for researchers, scientists, and drug development professionals using **Ro 04-5595** in in vivo experiments. The information is presented in a question-and-answer format to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Ro 04-5595**?

Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for receptors containing the GluN2B subunit.^{[1][2]} Its antagonistic activity at these receptors is the basis for its pharmacological effects.

Q2: Are there any known in vivo toxicity data, such as LD50 or NOAEL, for **Ro 04-5595**?

Currently, there is a lack of publicly available quantitative in vivo toxicity data, including LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for **Ro 04-5595**.

Researchers should exercise caution and conduct thorough dose-ranging and toxicity studies as part of their experimental protocol.

Q3: What are the potential side effects of **Ro 04-5595** based on its structural analogues?

Ro 04-5595 is a close structural analogue of Versidyne (Methofoline), a non-narcotic analgesic that was withdrawn from the market due to ophthalmic side effects.^[3] While this does not

confirm that **Ro 04-5595** will cause similar side effects, it highlights the visual system as a potential area of concern for off-target effects. Researchers should consider incorporating ophthalmological examinations in their preclinical safety assessments.

Q4: What are some reported in vivo effects and dosages of **Ro 04-5595** in animal models?

In vivo studies have primarily focused on the pharmacological effects of **Ro 04-5595** rather than its toxicity.

- In mice, intraperitoneal (i.p.) administration of 5-20 mg/kg of **Ro 04-5595** hydrochloride has been shown to inhibit methamphetamine-induced locomotor stimulation.^[1]
- In cocaine self-administering rats, a daily i.p. dose of 10 mg/kg for 6 days was used to investigate its effect on synaptic plasticity.
- A structurally similar analogue, HON0001, demonstrated potent oral analgesic activity in rats with fewer reported side effects compared to the reference compound ifenprodil.

Troubleshooting Guide

Issue: Unexpected behavioral changes in test animals after **Ro 04-5595** administration.

- Possible Cause: The observed behavioral changes may be an extension of the drug's primary pharmacological effect as a GluN2B antagonist, which can influence learning, memory, and motor function.
- Troubleshooting Steps:
 - Review Dosage: Ensure the administered dose is within the reported effective range for pharmacological studies (e.g., 5-20 mg/kg in mice).
 - Control Groups: Compare the behavior of the treated group with appropriate vehicle-treated control groups to distinguish drug-related effects from other experimental variables.
 - Literature Review: Consult literature on other GluN2B antagonists to understand the expected behavioral phenotype.

Issue: Concerns about potential off-target effects, particularly ocular toxicity.

- Possible Cause: The structural similarity to Versidyne, which was associated with ophthalmic side effects, raises concerns about potential ocular toxicity.
- Troubleshooting/Monitoring Steps:
 - Ophthalmological Exams: Incorporate regular ophthalmological examinations (e.g., slit-lamp examination, fundoscopy) into long-term studies.
 - Histopathology: At the end of the study, perform histopathological analysis of ocular tissues to identify any morphological changes.
 - Dose-Response Assessment: Evaluate if the incidence of any ocular findings is dose-dependent.

Data Summary

Pharmacological Data for **Ro 04-5595**

Parameter	Value	Species	Reference
Ki	31 nM	Rat	
EC50	186 ± 32 nmol/L	Chicken	

Experimental Protocols

General Protocol for In Vivo Administration in Mice (Based on available literature)

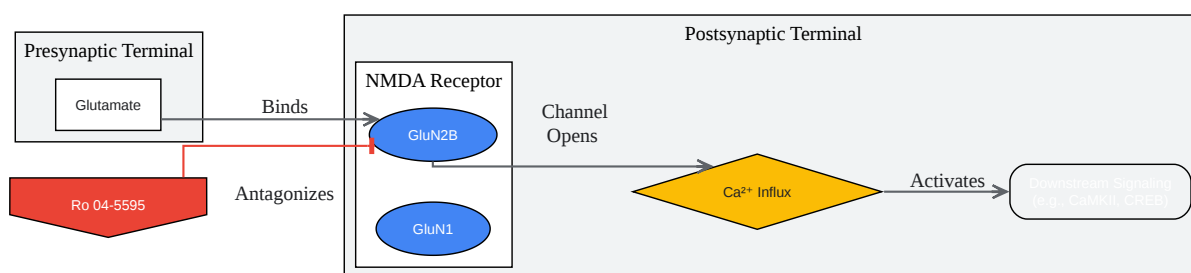
- Compound Preparation: Dissolve **Ro 04-5595** hydrochloride in a suitable vehicle (e.g., saline). The final concentration should be adjusted based on the desired dosage and the injection volume.
- Animal Model: Use an appropriate mouse strain for the study.
- Administration: Administer the solution via intraperitoneal (i.p.) injection. A common dosage range reported is 5-20 mg/kg.

- **Monitoring:** Observe the animals for any overt signs of toxicity or behavioral changes at regular intervals post-administration.
- **Data Collection:** Proceed with the planned behavioral or physiological assessments.

Disclaimer: This is a general guideline. Researchers must develop and validate their own detailed protocols in accordance with ethical guidelines and institutional regulations.

Signaling Pathway

The primary signaling pathway affected by **Ro 04-5595** is the glutamatergic signaling cascade mediated by NMDA receptors.



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